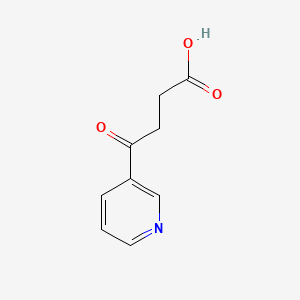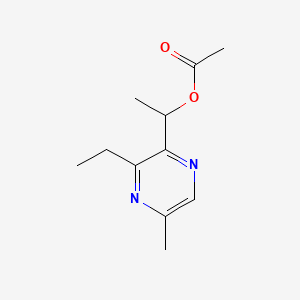
Sodium;formaldehyde;hydrogen sulfite;4-(4-hydroxyphenyl)sulfonylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfurous acid, monosodium salt, compound with formaldehyde polymer with 4,4’-sulfonylbis(phenol) is a complex chemical compound that finds applications in various industrial and scientific fields. This compound is formed through the reaction of sulfurous acid, monosodium salt with formaldehyde and 4,4’-sulfonylbis(phenol), resulting in a polymeric structure. It is known for its unique chemical properties and versatility in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfurous acid, monosodium salt, compound with formaldehyde polymer with 4,4’-sulfonylbis(phenol) involves the following steps:
-
Reaction of Sulfurous Acid, Monosodium Salt with Formaldehyde: : This initial step involves the reaction of sulfurous acid, monosodium salt with formaldehyde under controlled conditions. The reaction is typically carried out in an aqueous medium at a temperature range of 50-70°C. The pH of the reaction mixture is maintained between 4 and 6 to ensure optimal reaction conditions.
-
Addition of 4,4’-Sulfonylbis(phenol): : Once the initial reaction is complete, 4,4’-sulfonylbis(phenol) is added to the reaction mixture. The addition is done slowly to control the exothermic nature of the reaction. The temperature is maintained at 60-80°C, and the reaction is allowed to proceed for several hours to ensure complete polymerization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to ensure high yield and purity of the final product. The polymerization process is monitored using advanced analytical techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Sulfurous acid, monosodium salt, compound with formaldehyde polymer with 4,4’-sulfonylbis(phenol) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can occur under specific conditions, resulting in the cleavage of the polymeric structure and the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions, where functional groups in the polymeric structure are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and nitric acid are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced polymer fragments, and substituted polymeric compounds.
Scientific Research Applications
Sulfurous acid, monosodium salt, compound with formaldehyde polymer with 4,4’-sulfonylbis(phenol) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry. Its unique properties make it suitable for the development of new materials and catalysts.
Biology: The compound is used in biochemical research for studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of adhesives, coatings, and resins. Its stability and versatility make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of sulfurous acid, monosodium salt, compound with formaldehyde polymer with 4,4’-sulfonylbis(phenol) involves its interaction with molecular targets and pathways. The compound can form covalent bonds with proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, resulting in changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sulfurous acid, monosodium salt, reaction products with formaldehyde and urea: This compound has similar properties but differs in its polymeric structure and reactivity.
Sulfurous acid, monosodium salt, reaction products with cresol and formaldehyde: This compound has different functional groups, leading to variations in its chemical behavior and applications.
Uniqueness
Sulfurous acid, monosodium salt, compound with formaldehyde polymer with 4,4’-sulfonylbis(phenol) is unique due to its specific polymeric structure and the presence of 4,4’-sulfonylbis(phenol). This gives it distinct chemical properties and makes it suitable for specialized applications in various fields.
Properties
CAS No. |
102958-53-2 |
|---|---|
Molecular Formula |
C13H13NaO8S2 |
Molecular Weight |
384.349 |
IUPAC Name |
sodium;formaldehyde;hydrogen sulfite;4-(4-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H10O4S.CH2O.Na.H2O3S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;1-2;;1-4(2)3/h1-8,13-14H;1H2;;(H2,1,2,3)/q;;+1;/p-1 |
InChI Key |
MTTMHLRBWKSNCH-UHFFFAOYSA-M |
SMILES |
C=O.C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O.OS(=O)[O-].[Na+] |
Synonyms |
Sulfurous acid, monosodium salt, compd. with formaldehyde polymer with 4,4-sulfonylbisphenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562462.png)









![[(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B562481.png)

